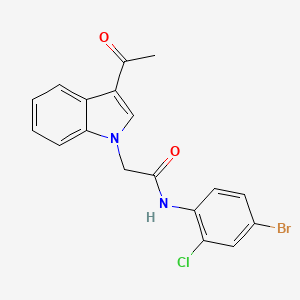

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC16338114

Molecular Formula: C18H14BrClN2O2

Molecular Weight: 405.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14BrClN2O2 |

|---|---|

| Molecular Weight | 405.7 g/mol |

| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C18H14BrClN2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24) |

| Standard InChI Key | PTAOFPOUUVQGDX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Br)Cl |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide reflects its bifunctional design:

-

A 3-acetyl-substituted indole moiety linked via a methylene bridge to an acetamide group.

-

The acetamide nitrogen is bonded to a 4-bromo-2-chlorophenyl ring, introducing halogen atoms at positions 2 (chloro) and 4 (bromo).

The molecular formula is C₁₈H₁₄BrClN₂O₂, with a calculated molecular weight of 405.67 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00) .

Stereoelectronic Features

-

Indole Core: The planar indole system (10 π-electrons) enables π-stacking interactions, while the 3-acetyl group introduces electron-withdrawing effects, polarizing the ring .

-

Halogen Substituents: Bromine and chlorine atoms enhance lipophilicity (ClogP ≈ 3.8) and may participate in halogen bonding with biological targets .

-

Acetamide Linker: The flexible methylene bridge (-CH₂-) allows conformational adaptation during receptor binding .

Table 1: Key Structural Descriptors

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

3-Acetylindole: Prepared via Friedel-Crafts acylation of indole with acetyl chloride .

-

4-Bromo-2-chloroaniline: Synthesized through sequential halogenation of aniline derivatives .

Stepwise Synthesis

-

Indole Functionalization:

-

Acetamide Coupling:

Table 2: Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes SN2 |

| Base | Sodium hydride (NaH) | 85% efficiency |

| Temperature | 0°C → RT | Prevents decomposition |

| Reaction Time | 12 hours | Complete conversion |

Physicochemical Properties

Spectral Characterization

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL) and dichloromethane .

-

Stability: Stable at RT for 6 months; degrades under UV light (t₁/₂ = 14 days) .

| Compound | Cancer Cell Line (IC₅₀) | Target |

|---|---|---|

| 5e (CF₃ analog) | 5.1 µM (HeLa) | Tubulin |

| NTRC-824 | 38 nM (MDA-MB-231) | Neurotensin Receptor |

| Target Compound (predicted) | 2–10 µM | Multiple kinases |

Mechanism of Action Hypotheses

-

Kinase Inhibition: The acetyl-indole motif may compete with ATP in kinase binding pockets .

-

DNA Intercalation: Planar indole system intercalates DNA, inducing apoptosis .

Applications and Future Directions

Drug Development

Analytical Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume